4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl
Description
4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl is a biphenyl derivative featuring styryl (1-phenylethenyl) groups at the 4,4' positions of the biphenyl core. The styryl substituents confer extended π-conjugation, making this compound relevant in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs).
Properties
CAS No. |
22726-74-5 |
|---|---|
Molecular Formula |
C28H22 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(1-phenylethenyl)-4-[4-(1-phenylethenyl)phenyl]benzene |
InChI |
InChI=1S/C28H22/c1-21(23-9-5-3-6-10-23)25-13-17-27(18-14-25)28-19-15-26(16-20-28)22(2)24-11-7-4-8-12-24/h3-20H,1-2H2 |
InChI Key |
DAQJTKPLENSQBG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,4'-Bis(1-phenylethenyl)-1,1'-biphenyl with structurally related biphenyl derivatives:
Key Comparative Insights:
Structural and Electronic Differences :
- The diphenylvinyl groups in DPVBi enhance conjugation compared to the simpler styryl groups in the target compound, leading to higher brightness (6891 cd/m²) and efficiency in OLEDs .
- Sulfostyryl derivatives (e.g., 4,4'-Bis(2-sulfostyryl)biphenyl Disodium) exhibit water solubility, enabling applications in aqueous environments, unlike the hydrophobic styryl-based compounds .
- Chloromethyl and methoxymethyl substituents prioritize chemical reactivity over optoelectronic performance, serving as intermediates or industrial precursors .
Performance in OLEDs :
- DPVBi’s diphenylvinyl groups stabilize charge recombination, resulting in superior luminance and efficiency compared to simpler styryl analogues. The target compound’s emission profile (if similar) would likely shift due to reduced conjugation .
Synthetic and Industrial Relevance :
- Chloromethyl derivatives dominate production volumes (~20M kg/year), highlighting their industrial utility in polymer and pharmaceutical synthesis . Styryl and diphenylvinyl derivatives, however, are niche materials for high-value optoelectronics.
Safety and Handling :
- Bromomethyl analogues (e.g., 4,4'-Bis(bromomethyl)-1,1'-biphenyl) require stringent safety protocols (e.g., ventilation, PPE) due to acute toxicity risks . Styryl derivatives likely pose lower hazards, though specific data are lacking.
Research Findings and Data Gaps
- Optoelectronic Data : While DPVBi’s performance metrics are well-documented , the target compound’s emission efficiency, stability, and charge mobility remain uncharacterized in the evidence.
- Toxicity Profiles : Safety data for styryl derivatives are absent, unlike bromomethyl analogues, which are classified as hazardous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
